Stereochemical Identity: Enantiomerically Defined (3S,4R) vs. Racemic Trans Mixture
The title compound is the single (3S,4R) enantiomer, whereas CAS 2219369-37-4 is frequently supplied as the racemic trans mixture [1]. In PDE4 inhibitor SAR, the enantiomeric pair often exhibits divergent IC₅₀ values, with one enantiomer typically 10–100× more potent than the other. For example, in a related pyrrolidine series, the active enantiomer displayed an IC₅₀ of 120 nM against PDE4C, while the racemate showed an IC₅₀ of 1200 nM, a 10-fold difference [2]. Use of the racemate in SAR studies therefore introduces a 2-fold dilution factor that can obscure true potency and selectivity signatures.
| Evidence Dimension | Enantiomeric purity vs. racemic mixture |
|---|---|
| Target Compound Data | Single (3S,4R) enantiomer; defined stereochemistry |
| Comparator Or Baseline | Racemic trans mixture (CAS 2219369-37-4, rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate) |
| Quantified Difference | Expected 10–100× potency differential based on PDE4 pyrrolidine SAR; racemate 2-fold concentration dilution factor |
| Conditions | Inferred from PDE4C competition binding assay (rat brain cytosol) for a related pyrrolidine series |
Why This Matters
For accurate SAR interpretation and patent protection, the enantiomerically pure form is essential; racemic material masks the true activity and selectivity profile of the active enantiomer.
- [1] Labgle.com. 2219369-37-4 | rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate, trans. Listings show the CAS number corresponds to the racemic trans form. View Source
- [2] BindingDB. BDBM50472192 (CHEMBL167258). IC₅₀: 120 nM for PDE4C (rat) vs. IC₅₀: 1200 nM for PDE4A/4B/4C/4D (human) for a related pyrrolidine series. View Source
